molecular formula C14H10N2O3S B12974123 1-(phenylsulfonyl)-1H-indazole-4-carbaldehyde

1-(phenylsulfonyl)-1H-indazole-4-carbaldehyde

Cat. No.: B12974123
M. Wt: 286.31 g/mol
InChI Key: MYEBAPUSBNMNPH-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-1H-indazole-4-carbaldehyde is a chemical compound that belongs to the class of indazole derivatives Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Phenylsulfonyl)-1H-indazole-4-carbaldehyde can be synthesized through a multi-step process involving the formation of the indazole core followed by the introduction of the phenylsulfonyl and aldehyde groups. One common method involves the cyclization of appropriate hydrazine derivatives with ortho-substituted benzaldehydes to form the indazole ring. The phenylsulfonyl group can be introduced via sulfonylation reactions using phenylsulfonyl chloride in the presence of a base such as triethylamine. The aldehyde group can be introduced through formylation reactions using reagents like Vilsmeier-Haack reagent .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylsulfonyl)-1H-indazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

    Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

    Condensation: Amines, hydrazines.

Major Products Formed:

    Oxidation: 1-(Phenylsulfonyl)-1H-indazole-4-carboxylic acid.

    Reduction: 1-(Phenylsulfonyl)-1H-indazole-4-methanol.

    Substitution: Various substituted indazole derivatives.

    Condensation: Imines, hydrazones.

Scientific Research Applications

1-(Phenylsulfonyl)-1H-indazole-4-carbaldehyde has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory, anticancer, and antiviral compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.

    Material Science: It is used in the development of novel materials with unique electronic and optical properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 1-(phenylsulfonyl)-1H-indazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to the active site of the target enzyme or receptor. The phenylsulfonyl group can enhance the binding affinity and specificity of the compound, while the aldehyde group can form covalent bonds with nucleophilic residues in the target protein .

Comparison with Similar Compounds

Uniqueness: The combination of these functional groups allows for versatile chemical modifications and the synthesis of a wide range of derivatives with diverse biological activities .

Properties

Molecular Formula

C14H10N2O3S

Molecular Weight

286.31 g/mol

IUPAC Name

1-(benzenesulfonyl)indazole-4-carbaldehyde

InChI

InChI=1S/C14H10N2O3S/c17-10-11-5-4-8-14-13(11)9-15-16(14)20(18,19)12-6-2-1-3-7-12/h1-10H

InChI Key

MYEBAPUSBNMNPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC(=C3C=N2)C=O

Origin of Product

United States

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